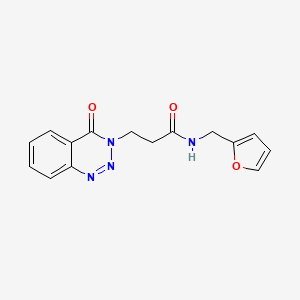

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Beschreibung

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is a synthetic small molecule featuring a propanamide backbone. The nitrogen atom of the amide is substituted with a furan-2-ylmethyl group, while the carbonyl side is linked to a 4-oxo-1,2,3-benzotriazin-3-yl moiety. The furan-2-ylmethyl group introduces a planar, oxygen-containing heterocycle that may enhance solubility and influence metabolic stability.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c20-14(16-10-11-4-3-9-22-11)7-8-19-15(21)12-5-1-2-6-13(12)17-18-19/h1-6,9H,7-8,10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVYPLPDWTYFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide typically involves the following steps:

Formation of the Benzotriazinone Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with a suitable nucleophile.

Formation of the Propanamide Group: This step involves the reaction of the intermediate with a propanoyl chloride or an equivalent reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The benzotriazinone moiety can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzotriazinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzotriazinone moiety may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It can be employed as a building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Furan-2-ylmethyl Group : Enhances antimicrobial and receptor-binding activities in analogs (Ev7, Ev8). Its electron-rich nature may improve solubility but could increase metabolic oxidation susceptibility .

Propanamide Linker : Provides flexibility for optimal substituent positioning, as seen in MMP inhibitors (Ev6) and carbonic anhydrase-targeting compounds (Ev3) .

Biologische Aktivität

N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₃N₃O₃

- SMILES Notation :

CC(=O)N(Cc1ccccc1)C(=O)N2C(=O)C(=C(N2C(=O)Cc3ccccc3)C(=O)N(Cc4ccccc4))

Antimicrobial Activity

Research indicates that compounds containing furan and benzotriazine moieties exhibit significant antimicrobial properties. Specifically, derivatives similar to N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide have shown activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values indicating effective inhibition of bacterial growth at concentrations as low as 10 µg/mL against certain strains.

- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Antiviral Activity

Recent studies have explored the potential of similar compounds as inhibitors of viral proteases, particularly in the context of SARS-CoV-2.

Case Study :

A derivative with a similar structural framework was reported to inhibit the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 1.55 µM, indicating promising antiviral activity. The structure-based design led to further optimization, enhancing the potency and selectivity of the inhibitors.

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 Value (µM) | Activity |

|---|---|---|---|

| N-(furan-2-ylmethyl)-3-(4-oxo-benzotriazine) | Structure | 10.0 | Antimicrobial |

| F8-B22 | Structure | 1.55 | Antiviral |

| F8-S43 | Structure | 10.76 | Antiviral |

The biological activity of N-(furan-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is hypothesized to involve:

- Inhibition of Enzymatic Activity : Compounds interact with specific enzymes crucial for bacterial and viral replication.

- Interference with Cellular Processes : The compound may disrupt metabolic pathways essential for pathogen survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.